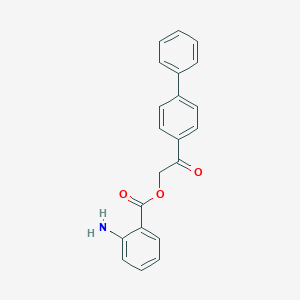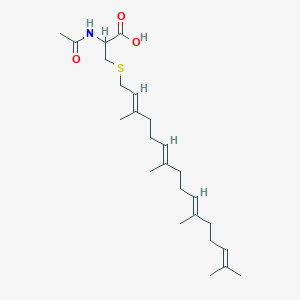
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester, also known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPE is a derivative of benzophenone and has a unique structure that makes it a promising candidate for use as a photo-initiator in the field of polymer chemistry. In
Wissenschaftliche Forschungsanwendungen
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been extensively studied for its potential applications in various fields, including polymer chemistry, photobiology, and material science. In polymer chemistry, 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been used as a photo-initiator in the synthesis of various types of polymers, including polyurethanes, polyacrylates, and polycarbonates. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been used in the fabrication of photonic crystals, which have potential applications in optical communications and sensing.
Wirkmechanismus
The mechanism of action of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves its ability to absorb light energy and transfer it to a reactive species, which initiates polymerization. When 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is exposed to UV light, it undergoes a photochemical reaction that generates a triplet excited state. This excited state then reacts with a co-initiator, which generates free radicals that initiate polymerization.
Biochemische Und Physiologische Effekte
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been shown to have low skin sensitization potential, making it a promising candidate for use in medical devices and other applications that require biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its high photochemical efficiency, which makes it an effective photo-initiator for polymerization reactions. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its limited solubility in many solvents, which can make it difficult to incorporate into certain types of polymers.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. Another area of interest is the investigation of new applications for 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in fields such as biomedicine and optoelectronics. Additionally, the development of new types of co-initiators that can be used in conjunction with 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester could lead to the development of new types of polymers with unique properties.
Synthesemethoden
The synthesis of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves the reaction of 2-aminobenzoic acid with 4-biphenylcarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester compound. This synthesis method has been well established in the literature and has been used to produce 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in large quantities for scientific research.
Eigenschaften
CAS-Nummer |
130627-14-4 |
|---|---|
Produktname |
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester |
Molekularformel |
C21H17NO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate |
InChI |
InChI=1S/C21H17NO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14,22H2 |
InChI-Schlüssel |
WRDRNNKQEWQAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)








![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)
